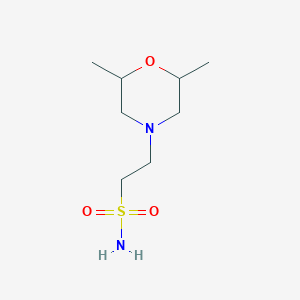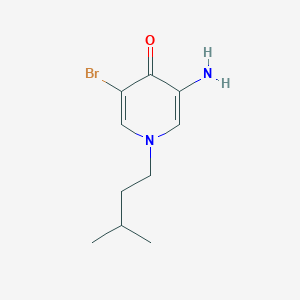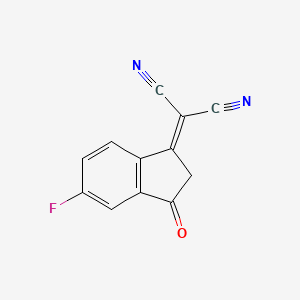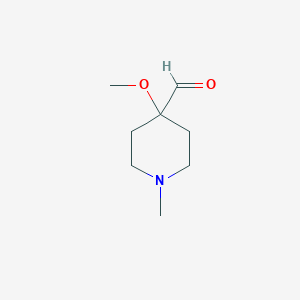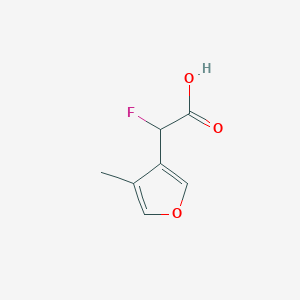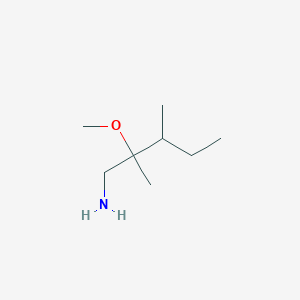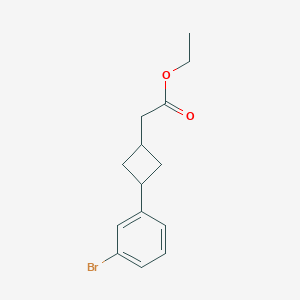
Ethyl 2-(3-(3-bromophenyl)cyclobutyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-(3-bromophenyl)cyclobutyl)acetate is an organic compound with the molecular formula C14H17BrO2 and a molecular weight of 297.19 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a cyclobutyl ring, which is further connected to an ethyl acetate moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(3-bromophenyl)cyclobutyl)acetate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a bromophenyl compound with a cyclobutyl acetate derivative in the presence of a palladium catalyst and a boron reagent under mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(3-bromophenyl)cyclobutyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-(3-(3-bromophenyl)cyclobutyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(3-bromophenyl)cyclobutyl)acetate involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclobutyl ring provides structural rigidity, affecting the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Ethyl 2-(3-(3-bromophenyl)cyclobutyl)acetate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2-(3-(4-bromophenyl)cyclobutyl)acetate: Similar structure but with the bromine atom in the para position.
Ethyl 2-(3-(3-chlorophenyl)cyclobutyl)acetate: Similar structure but with a chlorine atom instead of a bromine atom.
These compounds share similar structural features but differ in their reactivity and applications due to the variations in their substituents.
Properties
Molecular Formula |
C14H17BrO2 |
|---|---|
Molecular Weight |
297.19 g/mol |
IUPAC Name |
ethyl 2-[3-(3-bromophenyl)cyclobutyl]acetate |
InChI |
InChI=1S/C14H17BrO2/c1-2-17-14(16)8-10-6-12(7-10)11-4-3-5-13(15)9-11/h3-5,9-10,12H,2,6-8H2,1H3 |
InChI Key |
DCSIMRNPZLWACM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CC(C1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


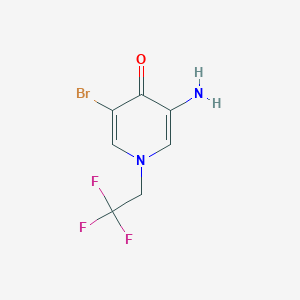
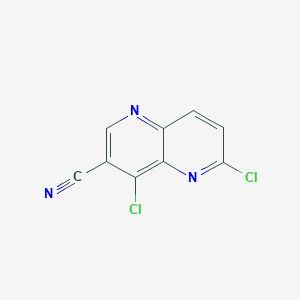
![[2-(Azetidin-3-yloxy)propanoyl]urea](/img/structure/B13071268.png)
![(3aR,6aS)-1-benzyl 4-tert-butyl tetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate](/img/structure/B13071271.png)
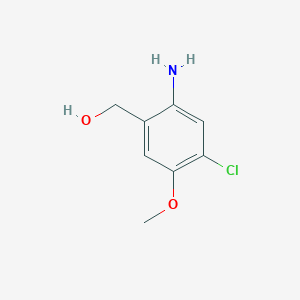
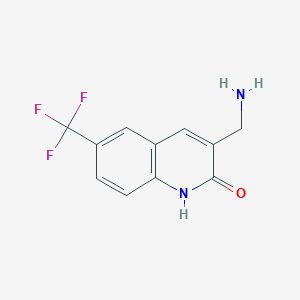
![tert-butyl 3,3-difluoro-5-[[(1S)-3-[(1S,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13071295.png)
![(2E)-2-{[(3,4-dimethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B13071299.png)
